The synthesis of obidoxime iodide typically involves several steps, often starting from simpler precursors. One common method includes the reaction of 4-amino-5(hydroxyimino)-2-(1-pyridin-3-yl)-2,5-dihydro-1H-imidazole 3-oxide with appropriate alkyl or benzyl halides in a solvent like dimethylformamide under controlled conditions. The reaction is monitored using thin-layer chromatography to ensure completion. After the reaction, the mixture is subjected to vacuum drying to remove solvents, followed by washing with dry acetonitrile and ethanol to purify the product .
Key Parameters:
The molecular structure of obidoxime iodide features two pyridinium rings connected by a hydroxylamine moiety. This structure is crucial for its biological activity as it allows for effective interaction with the active site of acetylcholinesterase. The compound's molecular formula is CHNO, with a molecular weight of approximately 248.29 g/mol.
Structural Characteristics:
Obidoxime iodide participates in several chemical reactions primarily related to its role as an antidote. The key reaction involves its interaction with organophosphate-inhibited acetylcholinesterase:
Relevant Parameters:
The mechanism of action of obidoxime iodide centers on its ability to reactivate acetylcholinesterase that has been inhibited by organophosphates. Upon administration, obidoxime iodide binds to the inhibited enzyme and facilitates the removal of the phosphoryl group attached to serine residues in acetylcholinesterase.
Mechanistic Steps:
Obidoxime iodide exhibits several notable physical and chemical properties:
Chemical Properties:
Obidoxime iodide is primarily used in clinical settings as an antidote for acute organophosphate poisoning. Its effectiveness has been documented in various studies where it has been shown to restore acetylcholinesterase activity more efficiently than other oximes like pralidoxime.
Scientific Applications:
Organophosphorus (OP) compounds (e.g., nerve agents, pesticides) irreversibly inhibit AChE through covalent phosphorylation of the catalytic serine residue (Ser203 in human AChE), forming a stable phosphyl-enzyme conjugate. This blocks acetylcholine hydrolysis, causing neurotransmitter accumulation and cholinergic crisis. Obidoxime, a bis-pyridinium oxime, counteracts this via nucleophilic reactivation:
Table 1: Reactivation Kinetics of Obidoxime for OP-Inhibited Human AChE
OP Inhibitor | kₒₓ (min⁻¹) | Kₒₓ (mM) | kr (M⁻¹min⁻¹) |
---|---|---|---|
Paraoxon-ethyl | 0.21 | 0.11 | 1,900 |
Sarin | 0.31 | 0.08 | 3,875 |
VX | 0.18 | 0.05 | 3,600 |
Tabun | 0.06 | 0.25 | 240 |
Data derived from human erythrocyte AChE studies [10]. kr = second-order reactivation rate constant (kₒₓ/Kₒₓ).
Obidoxime’s efficacy hinges on precise molecular interactions within AChE’s active site gorge:
Table 2: Structural Parameters Influencing Obidoxime-AChE-OP Ternary Complex Stability
Structural Feature | Effect on Reactivation | Molecular Basis |
---|---|---|
Bis-pyridinium distance | Maximal at 14 Å | Optimal PAS-catalytic site bridging [4] |
OP Conjugate Charge | Reduced efficacy for aged (anionic) conjugates | Electrostatic repulsion from His447 [6] |
Oxime Orientation (E-isomer) | Syn-periplanar > anti-periplanar | Enhanced phosphorus orbital overlap [10] |
Beyond reactivation, obidoxime exhibits secondary actions modulating cholinergic signaling:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2